Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Executive Summary: This document provides a comprehensive technical overview of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, a heterocyclic building block of significant interest in pharmaceutical and materials science research. We delve into its core physicochemical properties, outline a robust synthetic pathway, predict its spectral characteristics, and explore its chemical reactivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural features for the creation of novel bioactive molecules and advanced materials.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, act as a bioisosteric replacement for other rings, and its relative stability make it a cornerstone of drug design. The incorporation of a 4-fluorophenyl substituent is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[3][4]
2-(4-Fluorophenyl)thiazole-4-carbaldehyde merges these two valuable pharmacophores and adds a reactive aldehyde handle, creating a trifunctional synthetic intermediate. This aldehyde group serves as a versatile anchor point for a wide array of chemical transformations, enabling the construction of complex molecular architectures. Consequently, this compound is a key starting material for developing novel therapeutic agents, particularly in oncology and infectious diseases, as well as for creating specialized polymers, coatings, and fluorescent probes.[3] This guide offers a detailed examination of its chemical and physical nature to facilitate its effective application in research and development.
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique structural arrangement and universally recognized chemical identifiers.
-
IUPAC Name: 2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde
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Synonyms: 2-(4-Fluorophenyl)-4-thiazolecarboxaldehyde[5]
-
CAS Number: 875858-80-3[3][5][6]
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Molecular Formula: C₁₀H₆FNOS[3][5][6]
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Molecular Weight: 207.23 g/mol [3]
dot
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C1 [label="C", pos="0,0!"];
C2 [label="C", pos="1.4,0!"];
C3 [label="C", pos="2.1,-1.2!"];
N1 [label="N", pos="0.7,-2.4!"];
C4 [label="C", pos="-0.7,-2.4!"];
S1 [label="S", pos="-1.4,-1.2!"];
C5 [label="C", pos="3.5,-1.2!"];
O1 [label="O", pos="4.2,-0.5!"];
H1 [label="H", pos="4.0,-2.0!"];
C6 [label="C", pos="-2.8,-1.2!"];
C7 [label="C", pos="-3.5,-0.2!"];
C8 [label="C", pos="-4.9,-0.2!"];
C9 [label="C", pos="-5.6,-1.2!"];
C10 [label="C", pos="-4.9,-2.2!"];
C11 [label="C", pos="-3.5,-2.2!"];
F1 [label="F", pos="-6.9,-1.2!"];
H_thiazole [label="H", pos="1.9,0.7!"];
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C2 -- C3 [len=1.5];
C3 -- N1 [len=1.5];
N1 -- C4 [len=1.5];
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S1 -- C1 [len=1.5];
C1 -- C4 [style=invis]; // for ring shape
C3 -- C5 [len=1.5];
C5 -- O1 [style=double, len=1.2];
C5 -- H1 [len=1.0];
C4 -- C6 [len=1.5];
C6 -- C7 [style=double, len=1.5];
C7 -- C8 [len=1.5];
C8 -- C9 [style=double, len=1.5];
C9 -- C10 [len=1.5];
C10 -- C11 [style=double, len=1.5];
C11 -- C6 [len=1.5];
C9 -- F1 [len=1.3];
C2 -- H_thiazole [len=1.0];
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Caption: Chemical structure of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde.
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, predicting its behavior in biological systems, and ensuring proper handling and storage.
| Property | Value | Source |
| Physical Form | White or light yellow powder/solid | [3] |
| Molecular Weight | 207.23 g/mol | [3] |
| Density | 1.352 g/cm³ | [5] |
| Boiling Point | 346.145 °C at 760 mmHg | [5] |
| Flash Point | 163.143 °C | [5] |
| Refractive Index | 1.623 | [5] |
| Purity | ≥ 95-96% | [3] |
| XLogP3 | 2.76170 | [5] |
| Storage | 0-8 °C, under inert atmosphere | [3] |
| Solubility | Data not readily available; likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Not specified in available literature; requires experimental determination. |
Synthesis and Experimental Protocol
The most logical and widely adopted method for constructing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the title compound, this translates to the reaction between 4-fluorothiobenzamide and 1,3-dichloro-2-propanone, followed by oxidation.
Rationale for Synthetic Route
The Hantzsch synthesis is a robust and high-yielding reaction that allows for modular assembly of thiazole derivatives.[4] The choice of starting materials, 4-fluorothiobenzamide and a 3-carbon α,α'-dihalo-ketone equivalent, directly provides the desired substitution pattern. This approach is favored for its operational simplicity and the commercial availability of the necessary precursors.
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B [label="Step 1: Cyclocondensation\nSolvent: Ethanol\nCondition: Reflux", shape=ellipse, fillcolor="#FBBC05"];
C [label="Intermediate:\n2-(4-Fluorophenyl)-4-(chloromethyl)thiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Step 2: Oxidation\nReagent: Selenium Dioxide (SeO2) or similar\nSolvent: Dioxane/Water", shape=ellipse, fillcolor="#FBBC05"];
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Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. It must be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
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Cyclocondensation:
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To a solution of 4-fluorothiobenzamide (1.0 eq) in absolute ethanol (10 mL/mmol), add 1,3-dichloro-2-propanone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[4]
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Upon completion, cool the mixture to room temperature. The intermediate, 2-(4-fluorophenyl)-4-(chloromethyl)thiazole, may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude intermediate via recrystallization or flash column chromatography.
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Oxidation to Aldehyde:
-
Dissolve the purified 2-(4-fluorophenyl)-4-(chloromethyl)thiazole (1.0 eq) in a mixture of dioxane and water.
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Add selenium dioxide (SeO₂) (1.5 eq) to the solution.
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Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture and filter to remove selenium byproduct.
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Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.
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Purification:
-
Purify the crude 2-(4-fluorophenyl)thiazole-4-carbaldehyde by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.[1]
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Combine the pure fractions and evaporate the solvent to yield the final product as a white or light-yellow solid.[3]
Spectral Analysis and Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for the title compound are not publicly available, the expected data can be accurately predicted based on its structure and published data for analogous compounds.[4][7][8][9]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 ppm (s, 1H, -CHO); δ ~8.1 ppm (s, 1H, Thiazole C5-H); δ ~7.9-8.0 ppm (m, 2H, Ar-H ortho to thiazole); δ ~7.1-7.2 ppm (m, 2H, Ar-H ortho to F). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~185 ppm (C=O); δ ~165 ppm (d, ¹JCF, Ar C-F); δ ~160-170 ppm (Thiazole C2); δ ~150 ppm (Thiazole C4); δ ~130 ppm (d, ³JCF, Ar C-H ortho to thiazole); δ ~125 ppm (Thiazole C5); δ ~116 ppm (d, ²JCF, Ar C-H ortho to F). |
| ¹⁹F NMR (377 MHz, CDCl₃) | A singlet is expected in the range of δ -110 to -115 ppm.[7][9] |
| FT-IR (KBr, cm⁻¹) | ~3100 cm⁻¹ (C-H aromatic/thiazole stretch); ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch); ~1690-1710 cm⁻¹ (Aldehyde C=O stretch); ~1600, 1500 cm⁻¹ (C=C, C=N aromatic/thiazole ring stretches); ~1230 cm⁻¹ (C-F stretch). |
| Mass Spec. (ESI+) | m/z calculated for C₁₀H₇FNOS [M+H]⁺: 208.02. Found: 208.02. |
Chemical Reactivity and Applications
The reactivity of 2-(4-fluorophenyl)thiazole-4-carbaldehyde is dominated by the aldehyde functional group, making it a versatile precursor for a multitude of derivatives.
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oxid [label="Oxidation\n(e.g., KMnO₄, PDC)", shape=ellipse, fillcolor="#FBBC05"];
wittig [label="Wittig Reaction\n(Ph₃P=CHR')", shape=ellipse, fillcolor="#FBBC05"];
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acid [label="Carboxylic Acid\n(Thiazole-4-carboxylic acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];
alkene [label="Alkene Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
amine [label="Secondary/Tertiary Amines", fillcolor="#34A853", fontcolor="#FFFFFF"];
imine [label="Imines / Hydrazones\n(Schiff Bases)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections
COMPOUND -> reduct -> alcohol;
COMPOUND -> oxid -> acid;
COMPOUND -> wittig -> alkene;
COMPOUND -> reduct_amin -> amine;
COMPOUND -> condense -> imine;
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Caption: Key reaction pathways for the title compound.
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Drug Discovery: This molecule is a crucial intermediate for synthesizing pharmaceuticals.[3] The aldehyde can be converted into imines, hydrazones, amines, and alcohols, which are then elaborated into more complex structures with potential biological activity. Thiazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[10][11][12][13] The 4-fluorophenyl group often enhances efficacy and improves the ADME (absorption, distribution, metabolism, and excretion) profile.[3]
-
Materials Science: The compound's aromatic and heterocyclic nature makes it suitable for creating specialized materials. It can be incorporated into polymers to enhance thermal stability or used in the synthesis of organic electronic materials for applications like OLEDs.[3][14]
-
Biochemical Tools: The reactive aldehyde allows for conjugation to biomolecules. Its inherent fluorescence or the fluorescence of its derivatives can be exploited to develop probes for biological imaging.[3]
Safety and Handling
As a laboratory chemical, 2-(4-fluorophenyl)thiazole-4-carbaldehyde should be handled with care, following standard safety protocols.
-
GHS Pictogram: GHS07 (Exclamation mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.
Conclusion
2-(4-Fluorophenyl)thiazole-4-carbaldehyde is a high-value synthetic intermediate with a unique combination of structural features. Its fluorinated phenyl ring, stable thiazole core, and reactive aldehyde handle provide a powerful platform for innovation in medicinal chemistry and materials science. Understanding its physicochemical properties, synthetic accessibility, and chemical reactivity, as detailed in this guide, is paramount for unlocking its full potential in developing next-generation therapeutics and advanced materials.
References
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PubChem. (n.d.). 2-(2-Bromo-4-fluorophenyl)thiazole-4-carbaldehyde. Retrieved from [Link]
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Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]
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Wang, Z., et al. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Retrieved from [Link]
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PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
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American Chemical Society. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
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SpectraBase. (n.d.). thiazole, 4-(4-fluorophenyl)-2-(3-phenyl-1-pyrrolidinyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
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Sapkale, P. V., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
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Alchem Pharmtech. (n.d.). CAS 21166-30-3 | 2-(4-Bromophenyl)thiazole-4-carbaldehyde. Retrieved from [Link]
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American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]
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MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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Clentran. (n.d.). 2-(2-fluorophenyl)thiazole-4-carbaldehyde. Retrieved from [Link]
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